(S)-5-(Aminomethyl)pyrrolidin-2-one

Description

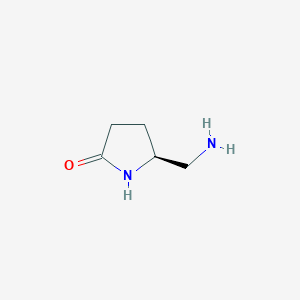

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHABINHRDKL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556485 | |

| Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145414-31-9 | |

| Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one: A Key Chiral Building Block

Abstract

This technical guide provides a comprehensive overview of the discovery and, more centrally, the synthetic pathways leading to (S)-5-(aminomethyl)pyrrolidin-2-one. This chiral molecule is a valuable intermediate in medicinal chemistry, particularly in the development of nootropic and neuroprotective agents within the racetam class of drugs. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, grounded in mechanistic principles and supported by established protocols. We will delve into the logic behind synthetic choices, present detailed experimental procedures, and provide visual aids to elucidate the core concepts of its synthesis.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold and this compound

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence is due to its ability to mimic a peptide bond, its favorable pharmacokinetic properties, and its synthetic accessibility. A notable class of drugs based on this scaffold is the "racetams," which are known for their cognitive-enhancing (nootropic) effects.

While blockbuster drugs like Levetiracetam and its analogue Brivaracetam feature substitution at the N-1 and C-2 positions of the pyrrolidinone ring, the stereospecific functionalization at the C-5 position offers an alternative and valuable vector for molecular design. This compound, with its primary amine, provides a key handle for the introduction of diverse functionalities through well-established amine chemistry. Its chirality is crucial, as biological systems often exhibit stereospecific interactions, making enantiomerically pure starting materials highly sought after in drug discovery.

This guide focuses on the most logical and widely applicable synthetic route to this compound, starting from the readily available chiral pool starting material, (S)-pyroglutamic acid.

Synthetic Strategies: A Multi-Step Approach from a Chiral Precursor

The most reliable and stereochemically controlled synthesis of this compound begins with (S)-pyroglutamic acid. This approach leverages the inherent chirality of the starting material to ensure the desired stereochemistry in the final product. The overall strategy involves the selective reduction of the carboxylic acid to a primary alcohol, followed by its conversion to a primary amine.

Caption: Overall synthetic strategy from (S)-pyroglutamic acid.

Step 1: Reduction of (S)-Pyroglutamic Acid to (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol)

The initial step involves the selective reduction of the carboxylic acid functionality of (S)-pyroglutamic acid to a primary alcohol. The lactam carbonyl group is less reactive and remains intact under these conditions. Common reducing agents for this transformation include borane complexes or lithium aluminium hydride. For safety and ease of handling on a laboratory scale, borane-tetrahydrofuran complex (BMS) or sodium borohydride in the presence of a Lewis acid are often preferred.

Experimental Protocol: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-pyroglutamic acid (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of borane-tetrahydrofuran complex (1.0 M in THF, ~1.2 eq) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of gas evolution.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is co-evaporated with methanol several times to remove borate esters. The crude product is then purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one as a white solid.[1][2]

| Parameter | Value/Condition | Causality/Insight |

| Starting Material | (S)-Pyroglutamic Acid | Readily available, inexpensive chiral pool starting material. |

| Reagent | Borane-THF complex | Selective for carboxylic acids over lactams. |

| Solvent | Anhydrous THF | Aprotic solvent compatible with the reducing agent. |

| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows for completion. |

| Quenching Agent | Methanol | Reacts with excess borane and facilitates removal of boron byproducts. |

Step 2: Activation of the Hydroxyl Group via Tosylation

The primary alcohol of pyroglutaminol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a good leaving group. Tosylation (conversion to a p-toluenesulfonate ester) is a common and effective method for this activation.

Experimental Protocol: Synthesis of (S)-5-(Tosylmethyl)pyrrolidin-2-one

-

Setup: A dry round-bottom flask is charged with (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM) or pyridine.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: Triethylamine (~1.5 eq) or pyridine (as solvent) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, ~1.2 eq).

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. Progress is monitored by TLC.

-

Work-up: The reaction is quenched with water. If DCM was used as the solvent, the organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate. If pyridine was used, it is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed as described.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield (S)-5-(tosylmethyl)pyrrolidin-2-one.

Step 3: Nucleophilic Substitution with Azide

With the activated tosylate in hand, a nucleophilic substitution reaction is performed to introduce the azide moiety. Sodium azide is a highly effective nucleophile for this SN2 reaction.

Experimental Protocol: Synthesis of (S)-5-(Azidomethyl)pyrrolidin-2-one

-

Setup: A round-bottom flask is charged with (S)-5-(tosylmethyl)pyrrolidin-2-one (1.0 eq) and a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Azide: Sodium azide (NaN3, ~1.5 eq) is added to the solution.

-

Reaction: The mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted several times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give (S)-5-(azidomethyl)pyrrolidin-2-one.[3]

Step 4: Reduction of the Azide to the Primary Amine

The final step is the reduction of the azide to the desired primary amine. This can be achieved through several methods, with catalytic hydrogenation being a clean and efficient choice.

Caption: Final reduction step to the target molecule.

Experimental Protocol: Synthesis of this compound

-

Setup: A hydrogenation flask is charged with (S)-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol.

-

Catalyst: A catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%) is carefully added.

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and the atmosphere is purged with hydrogen. The reaction is stirred vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 4-12 hours.

-

Monitoring: The reaction is monitored by TLC until the starting material is no longer visible.

-

Work-up: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or by forming a salt (e.g., the hydrochloride salt) followed by crystallization.[3]

| Parameter | Value/Condition | Causality/Insight |

| Reagent | H₂, Pd/C | Clean and efficient reduction of azides to amines. |

| Solvent | Methanol or Ethanol | Protic solvents suitable for hydrogenation. |

| Pressure | 1 atm (balloon) or higher | Higher pressure can accelerate the reaction. |

| Work-up | Filtration through Celite | Safely removes the pyrophoric catalyst. |

Alternative Synthetic Considerations

While the azide route is robust, other synthetic strategies can be envisioned. One notable alternative involves the introduction of a nitrile group, followed by its reduction.

-

Nitrile Pathway: The tosylate of pyroglutaminol can be reacted with sodium cyanide in a polar aprotic solvent to yield (S)-5-(cyanomethyl)pyrrolidin-2-one. The subsequent reduction of the nitrile to the primary amine can be achieved using reducing agents like lithium aluminium hydride or through catalytic hydrogenation, often under more forcing conditions than azide reduction.

Conclusion

This compound is a synthetically accessible and valuable chiral building block for drug discovery and development. The presented multi-step synthesis, commencing from the readily available and enantiopure (S)-pyroglutamic acid, offers a reliable and scalable route to this important intermediate. By understanding the rationale behind each synthetic step—from the selective reduction of the carboxylic acid to the final reduction of the azide—researchers can confidently produce this molecule with high stereochemical fidelity. The versatility of the primary amine handle in the final product opens up a wide array of possibilities for the synthesis of novel pyrrolidin-2-one derivatives with potential therapeutic applications.

References

- Anwar, M., Bailey, J. H., Dickinson, L. C., Edwards, H. J., Goswami, R., & Moloney, M. G. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 1, 2364-2376.

- Dionysiou, D. D., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(3), 1481-1501.

-

PubChem. (n.d.). (5S)-5-(aminomethyl)pyrrolidin-2-one. Retrieved from [Link]

- Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

- V. Jeyachandran, et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 10-15.

- Zaragoza, F., & Stephensen, H. (2001). Synthesis of (R)- and (S)-5-substituted 2-pyrrolidinones from glutamic acid. Journal of Organic Chemistry, 66(7), 2518-2521.

Sources

(S)-5-(Aminomethyl)pyrrolidin-2-one: A Chiral Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-5-(Aminomethyl)pyrrolidin-2-one, with CAS number 145414-31-9, is a chiral heterocyclic compound that has garnered significant interest within the pharmaceutical and neuroscience research communities. As a derivative of the ubiquitous pyrrolidin-2-one (also known as pyroglutamate) scaffold, this molecule serves as a versatile building block in the synthesis of a wide array of biologically active agents. The pyrrolidinone ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including nootropics, anticonvulsants, anti-inflammatory agents, and antihypertensives.[1][2] The specific stereochemistry of the (S)-enantiomer, coupled with the reactive primary amine, makes it a particularly valuable synthon for the development of targeted and stereoselective pharmaceuticals.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, analytical characterization, and its burgeoning applications in drug discovery and neuroscience research. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in the laboratory and in the design of novel therapeutic entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 145414-31-9 | [3] |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | [3] |

| IUPAC Name | (5S)-5-(aminomethyl)pyrrolidin-2-one | [3] |

| Appearance | Viscous liquid or solid | |

| Boiling Point | 313.9 ± 15.0 °C (Predicted) | |

| Storage Temperature | 2-8°C, protect from light | [4] |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is of paramount importance to ensure the desired pharmacological activity and to minimize potential off-target effects associated with the corresponding (R)-enantiomer. Several synthetic strategies have been developed, often leveraging the chiral pool of naturally occurring amino acids, such as L-glutamic acid.

Conceptual Synthetic Workflow

A common and efficient approach to the synthesis of this compound involves the transformation of a readily available chiral starting material, such as (S)-pyroglutamic acid. The following workflow outlines a plausible and scientifically sound synthetic route based on established chemical transformations.

Figure 1: Synthetic workflow from (S)-Pyroglutamic Acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, multi-step synthesis based on established methodologies for analogous transformations.[5][6]

Step 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one from (S)-Pyroglutamic Acid

-

Esterification: (S)-Pyroglutamic acid is first converted to its methyl ester. This can be achieved by reacting it with thionyl chloride in methanol at reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is then removed under reduced pressure to yield methyl (S)-pyroglutamate.

-

Reduction: The methyl ester is subsequently reduced to the corresponding alcohol, (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol. A common reducing agent for this transformation is lithium borohydride in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature over an extended period.[1]

Step 2: Conversion to (S)-5-(Azidomethyl)pyrrolidin-2-one

-

Activation of the Hydroxyl Group: The primary alcohol of (S)-pyroglutaminol is activated to facilitate nucleophilic substitution. A standard method is to convert it to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction is usually performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

-

Nucleophilic Substitution: The resulting (S)-5-(tosyloxymethyl)pyrrolidin-2-one is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the SN2 reaction to completion, affording (S)-5-(azidomethyl)pyrrolidin-2-one.

Step 3: Reduction to this compound

-

Catalytic Hydrogenation: The final step involves the reduction of the azide group to a primary amine. This is most cleanly and efficiently achieved through catalytic hydrogenation. (S)-5-(Azidomethyl)pyrrolidin-2-one is dissolved in a suitable solvent, such as ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.[6] The reaction is monitored by TLC or by the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Spectroscopic Techniques

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the aminomethyl protons, and the amine and amide protons. The chemical shifts and coupling patterns will be consistent with the proposed structure. For a related compound, 5-methyl-2-pyrrolidone, proton signals are observed in the regions of 1.2-3.8 ppm.[7] |

| ¹³C NMR | The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon of the lactam at a downfield chemical shift. |

| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A mass spectrum for the racemate is available in public databases.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the lactam, and C-N stretching. For the parent 2-pyrrolidinone, a strong C=O stretch is observed around 1680-1700 cm⁻¹.[9] |

Chromatographic and Chiral Analysis

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are employed to assess the purity of the final product.

-

Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer, chiral chromatography is indispensable. This involves using a chiral stationary phase that allows for the separation of the two enantiomers.

Applications in Drug Discovery and Neuroscience

The pyrrolidinone nucleus is a cornerstone in the design of central nervous system (CNS) active agents.[1] this compound, with its defined stereochemistry and versatile functional groups, is a valuable intermediate for the synthesis of a variety of pharmacologically active molecules.

Nootropic Agents (Cognitive Enhancers)

The "racetam" class of nootropic drugs, such as piracetam and its analogues, are characterized by a 2-oxopyrrolidine core.[10] this compound is an ideal starting material for the synthesis of novel racetam derivatives. The primary amine can be readily functionalized to introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as blood-brain barrier permeability and target engagement.

Figure 2: Role in Nootropic Drug Development.

Anticonvulsant and Anti-inflammatory Agents

Derivatives of pyrrolidin-2-one have demonstrated significant anticonvulsant and anti-inflammatory activities.[11][12] The ability to introduce various substituents onto the this compound scaffold allows for the synthesis of compound libraries for screening against relevant biological targets, such as ion channels or enzymes involved in neuroinflammation.

As a Chiral Building Block

Beyond its direct use in the synthesis of analogues, this compound serves as a chiral building block for the construction of more complex molecular architectures. Its bifunctional nature (amine and lactam) allows for its incorporation into peptidomimetics and other constrained scaffolds designed to interact with specific biological targets with high affinity and selectivity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] It should be stored in a cool, dry, and well-ventilated area, protected from light.

Conclusion

This compound is a chiral building block of significant value in modern drug discovery and development. Its synthesis from readily available chiral precursors, coupled with its versatile reactivity, makes it an attractive starting point for the creation of novel therapeutic agents, particularly those targeting the central nervous system. As our understanding of the neurobiology of cognitive and neurological disorders deepens, the demand for sophisticated and stereochemically defined molecular probes and drug candidates will continue to grow. This compound is well-positioned to play a crucial role in meeting this demand, enabling the exploration of new chemical space and the development of next-generation medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Góra, M., et al. (2021). Design, synthesis and biological activity of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. ChemMedChem, 16(10), 1619-1630. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

SpectraBase. (n.d.). (S)-5-( Aminomethyl)-2-pyrrolidone. [Link]

- Google Patents. (n.d.). A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (2 (48)), 29-38. [Link]

-

Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 33(12), 2731-2738. [Link]

-

Gerokonstantis, D. T., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

-

Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103405. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006. [Link]

-

Kumar, D., et al. (2016). Synthesis, in silico EGFR potential and antimicrobial activity of sulfonylamino pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3657-3662. [Link]

-

NIST. (n.d.). 5-Methyl-2-pyrrolidinone. [Link]

-

Abellan, T., et al. (2000). (S)-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral b-Amidosulfone for a Short Asymmetric Synthesis of Indolizidines. Molbank, 2000(3), M153. [Link]

-

PubChem. (n.d.). (5S)-5-(aminomethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161-8169. [Link]

-

Rybka, S., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Bioorganic & Medicinal Chemistry Letters, 27(7), 1412-1415. [Link]

-

Szymańska, E., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 45(7), 2895-2902. [Link]

-

Teste, R., et al. (1987). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. Annales Pharmaceutiques Francaises, 45(2), 139-144. [Link]

-

Tsuru, H., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications, 114, 46-49. [Link]

-

Ucar, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248067. [Link]

-

Varlamov, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. [Link]

-

Zhang, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for compound 1. [Link]

Sources

- 1. US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Pyrrolidinone [webbook.nist.gov]

- 10. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives | Semantic Scholar [semanticscholar.org]

- 11. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-5-(Aminomethyl)pyrrolidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of (S)-5-(Aminomethyl)pyrrolidin-2-one

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of pyroglutamic acid, it serves as a versatile stereospecific building block for the synthesis of complex molecular architectures.[1] Its structure, incorporating a lactam, a primary amine, and a defined stereocenter, provides a unique scaffold for creating novel therapeutics, particularly for targeting the central nervous system.[2][3] This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization methodologies, synthetic considerations, and safety protocols for this compound, intended for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its specific stereochemistry at the C5 position of the pyrrolidinone ring, which is crucial for its application in asymmetric synthesis.

Key Identifiers:

-

IUPAC Name: (5S)-5-(aminomethyl)pyrrolidin-2-one[4]

-

Canonical SMILES: C1CC(=O)N[C@@H]1CN[4]

-

InChI Key: GFOAHABINHRDKL-BYPYZUCNSA-N[4]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data presented below are a combination of computed, predicted, and experimental values from various sources.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 114.15 g/mol | [4][5] |

| Physical Form | Solid or viscous liquid | |

| Boiling Point | 313.9 ± 15.0 °C (Predicted) | [5] |

| Density | 1.076 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP (XLogP3-AA) | -1.3 | [4] |

| pKa | 16.06 ± 0.40 (Amide Proton, Predicted) | [5] |

Discussion of Properties:

-

Molecular Weight: At 114.15 g/mol , this is a relatively small molecule, making it an ideal fragment or starting point for more complex drug candidates in accordance with Lipinski's Rule of Five.[4][5]

-

LogP: The negative LogP value of -1.3 indicates that the compound is hydrophilic, meaning it has a higher affinity for polar solvents like water than for nonpolar lipid environments.[4] This is expected due to the presence of the polar amide and primary amine functional groups. This property is a critical consideration in drug development for predicting absorption and distribution.

-

pKa: The predicted pKa of the amide proton is high, indicating it is not acidic.[5] The primary amine group (pKa typically ~9-10) will be protonated at physiological pH, rendering the molecule cationic. This charge has profound implications for receptor binding and membrane permeability.

-

Solubility: While specific quantitative data is sparse, its hydrophilic nature (negative LogP) suggests good solubility in polar solvents such as water, ethanol, and methanol. Its parent structure, N-methyl-2-pyrrolidone (NMP), is known to be an excellent solubilizing agent for poorly soluble drugs.[6]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique approach is required for comprehensive validation.

Caption: A typical analytical workflow for quality control.

Chromatographic Methods: Purity and Enantiomeric Excess

Chromatography is the cornerstone for assessing both chemical and stereochemical purity.

-

Gas Chromatography (GC): For assessing the purity of volatile amines, GC with a Flame Ionization Detector (FID) is a robust choice.[7] The methodology involves separating compounds based on their boiling points and interaction with a stationary phase.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric excess (e.e.). The causality behind this choice is the use of a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. This separation is critical, as different enantiomers of a drug can have vastly different biological activities or toxicities.

Experimental Protocol: Illustrative Chiral HPLC Method

As a specific method for this exact compound is not publicly available, the following protocol, adapted for a structurally similar amine, serves as a validated starting point for method development.[7]

-

Pre-column Derivatization (Optional but Recommended): To enhance UV detection, react the sample with a UV-active derivatizing agent (e.g., 4-nitrobenzoic acid) in the presence of a coupling agent to form the corresponding amide. This step introduces a strong chromophore.

-

Instrumentation: Standard HPLC system equipped with a UV detector.

-

Column: Chiralcel OD-H (250 x 4.6 mm) or equivalent cellulose-based CSP.

-

Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine. The triethylamine is added to reduce peak tailing by masking active sites on the silica support.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Analysis: Calculate enantiomeric excess by integrating the peak areas of the two separated enantiomers.

Spectroscopic Methods: Structural Elucidation

Spectroscopy provides irrefutable confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural confirmation.

-

¹H NMR: Expected signals would include distinct peaks for the aminomethyl (-CH₂-NH₂) protons, the chiral proton at C5, and the aliphatic protons of the pyrrolidinone ring. The amide N-H proton would likely appear as a broad singlet.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) of the lactam would be observed downfield (~175 ppm), along with signals for the four other unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:

-

~3300-3400 cm⁻¹ for N-H stretching (amine and amide).

-

~1680 cm⁻¹ for the C=O stretching of the five-membered lactam ring.

-

Synthesis and Reactivity

This compound is typically synthesized from chiral precursors to maintain stereochemical integrity. A common and efficient starting material is the naturally occurring (S)-pyroglutamic acid.[1]

Caption: Generalized synthetic pathway from a chiral precursor.

A plausible synthetic route involves the conversion of a protected (S)-pyroglutaminol derivative to an azide, followed by reduction. The hydrogenation of an azidomethyl group to an aminomethyl group is a well-established and clean transformation.[8]

Example Synthetic Step: Azide Reduction [8]

-

Setup: To a solution of (S)-5-(azidomethyl)pyrrolidin-2-one in ethanol (EtOH), add a catalytic amount of Palladium on carbon (10% wt Pd/C).

-

Reaction: Stir the resulting mixture at room temperature under a hydrogen (H₂) atmosphere (1 atm) for several hours.

-

Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[2][3][9] The value of this compound lies in its dual functionality and defined stereochemistry.

-

Chiral Building Block: It serves as a key intermediate for synthesizing more complex molecules where the stereochemistry at the point of attachment is critical for biological activity.[10]

-

Scaffold for CNS-Active Agents: Pyrrolidinone derivatives like Piracetam are known nootropics.[1] This compound provides a foundational structure for developing novel agents targeting neurological disorders.

-

Peptidomimetics: The rigid lactam structure can be used to mimic peptide turns, a common motif in protein-protein interactions.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

GHS Hazard Classification: [4]

-

Signal Word: Danger

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place to prevent degradation.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the primary amine from oxidation.

Conclusion

This compound is a high-value chiral intermediate whose utility is defined by its precise physicochemical properties. A thorough understanding of its hydrophilicity, basicity, and stereochemistry is fundamental to its successful application in synthetic and medicinal chemistry. The analytical protocols outlined herein provide a self-validating framework for ensuring the quality and integrity of this compound, which is a critical prerequisite for its use in the rigorous and demanding field of drug discovery.

References

-

PubChem. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191. [Link]

-

PubChem. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189. [Link]

-

PubChem. 5-(Aminomethyl)-1-methylpyrrolidin-2-one | C6H12N2O | CID 22724560. [Link]

-

Specialty Chemicals. Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. [Link]

-

MDPI. (S)-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral b -Amidosulfone for a Short Asymmetric Synthesis of Indolizidines. [Link]

-

Bharath University. SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Center for Biotechnology Information. Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]

-

AssayFinder. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]

-

Centers for Disease Control and Prevention. N-METHYL-2-PYRROLIDINONE 1302. [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 145414-31-9 CAS MSDS ((S)-5-AMINOMETHYL-PYRROLIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

(S)-5-(Aminomethyl)pyrrolidin-2-one molecular weight and formula

An In-Depth Technical Guide to (S)-5-(Aminomethyl)pyrrolidin-2-one: A Chiral Synthon for Drug Discovery

Introduction

This compound is a chiral cyclic amino acid derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a functionalized lactam, it serves as a versatile stereospecific building block, or synthon, for a range of complex molecules. Its structure, featuring a pyrrolidinone core—a prevalent scaffold in centrally active agents—and a primary amine, makes it a constrained analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). This inherent bio-activity and stereochemical purity make it a high-value intermediate in the synthesis of novel therapeutics, particularly those targeting neurological pathways.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, stereoselective synthesis, spectroscopic signature, applications, and safety protocols.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [4] |

| Molecular Weight | 114.15 g/mol | [5] |

| CAS Number | 145414-31-9 | [5] |

| IUPAC Name | (5S)-5-(aminomethyl)pyrrolidin-2-one | [5] |

| SMILES | C1CC(=O)N[C@@H]1CN | [5] |

| InChI Key | GFOAHABINHRDKL-BYPYZUCNSA-N | [5] |

| Predicted Boiling Point | 313.9 ± 15.0 °C | [6] |

| Predicted Density | 1.076 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 16.06 ± 0.40 (Amide Proton) | [6] |

| Appearance | Yellow Oil (Reported for Racemate) | [7] |

| Storage Temperature | 2-8°C, Protect from light | [6] |

Stereoselective Synthesis: A Mechanistic Approach

The therapeutic efficacy of many chiral drugs is confined to a single enantiomer. Consequently, stereoselective synthesis is not merely an academic exercise but a regulatory and clinical necessity. This compound is commonly derived from readily available chiral pool starting materials, most notably L-glutamic acid, which ensures the correct stereochemistry at the C5 position.[8][9]

A prevalent and efficient synthetic route involves the catalytic hydrogenation of a corresponding azide precursor. This method is favored for its high yield, clean conversion, and operational simplicity. The azide group serves as a masked amine, which is robust under various reaction conditions and can be deprotected in the final step without racemization.

Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis workflow from a chiral precursor.

Detailed Experimental Protocol: Azide Reduction

This protocol is adapted from methodologies described in the patent literature for the synthesis of related compounds.[7]

-

Reactor Setup: In a properly ventilated fume hood, equip a hydrogenation vessel with a magnetic stirrer, a hydrogen gas inlet, and a vacuum line.

-

Charging the Reactor: To a solution of (S)-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in absolute ethanol (EtOH, ~28 mL per gram of substrate), add 10% Palladium on activated carbon (Pd/C) (20% w/w of the substrate).

-

Causality Note: Ethanol is an excellent solvent for both the reactant and product and is compatible with the catalytic process. Pd/C is a highly efficient catalyst for the reduction of azides to amines.

-

-

Hydrogenation: Seal the vessel and purge the system three times by evacuating and backfilling with hydrogen gas (H₂). Stir the resulting mixture at room temperature (20-25°C) under a hydrogen atmosphere (1 atm, balloon pressure) for 5 hours.

-

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting azide and the appearance of the amine product. The azide can be visualized with a UV lamp, while the amine product requires staining (e.g., with ninhydrin).

-

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved via column chromatography or vacuum distillation to afford the final this compound as an oil.

Spectroscopic Characterization Profile

-

¹H NMR Spectroscopy:

-

Amide NH (~7.0-8.0 ppm): A broad singlet, exchangeable with D₂O.

-

Amine NH₂ (~1.5-3.0 ppm): A broad singlet, exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

-

C5-H (~3.5-3.9 ppm): A multiplet, coupled to the adjacent CH₂ protons on the ring and the aminomethyl group.

-

Aminomethyl CH₂ (~2.8-3.2 ppm): A multiplet (likely a doublet of doublets), coupled to the C5 proton.

-

Ring CH₂ (C3 and C4) (~1.6-2.4 ppm): Complex, overlapping multiplets. The protons on C3, adjacent to the carbonyl group, will be further downfield than those at C4.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl C=O (C2) (~175-180 ppm): The most downfield signal, characteristic of a lactam carbonyl.

-

Chiral Center C5 (~55-60 ppm): Carbon bearing the aminomethyl group.

-

Aminomethyl CH₂ (~40-45 ppm): The methylene carbon of the aminomethyl side chain.

-

Ring CH₂ (C3) (~30-35 ppm): Methylene carbon alpha to the carbonyl group.

-

Ring CH₂ (C4) (~25-30 ppm): The remaining methylene carbon of the pyrrolidine ring.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 114.

-

Key Fragments: Expect fragmentation patterns involving the loss of the aminomethyl group (-CH₂NH₂) leading to a fragment at m/z = 84, and subsequent ring fragmentation.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (Amide & Amine): Broad absorption in the range of 3200-3400 cm⁻¹.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1670-1690 cm⁻¹, characteristic of a five-membered lactam.

-

N-H Bend: Absorption around 1600-1650 cm⁻¹.

-

Applications in Research and Drug Development

The pyrrolidine-2-one motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the CNS.[2][3] this compound leverages this core structure, offering a stereochemically defined platform for developing novel therapeutic agents.

-

Nootropic and Neuroprotective Agents: This compound is a key intermediate in the synthesis of racetam-class memory enhancers and neuroprotective drugs.[1] Its structure mimics the cyclized form of GABA, allowing it to potentially modulate GABAergic neurotransmission. While not a direct precursor to the well-known antiepileptic drug Levetiracetam, its structural class is central to the discovery of similar agents.[14][15]

-

Chiral Ligand Development: The presence of two distinct nitrogen atoms and a defined stereocenter makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis.

-

Constrained Peptide Mimetics: The rigid ring structure can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns), which is a crucial strategy in designing enzyme inhibitors or receptor antagonists with improved metabolic stability and cell permeability.

Conceptual Workflow: Role in Drug Candidate Synthesis

Caption: Use as a scaffold in a drug discovery program.

Safety, Handling, and Storage

This compound is an irritant and acutely toxic compound that requires careful handling to ensure personnel safety.

GHS Hazard Classification

| Hazard Code | Description | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |

| H318 | Causes serious eye damage | Eye Damage (Cat. 1) | Danger |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |

| Source: PubChem.[5] |

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[16][17]

-

Dispensing: As it may be an oil, use a calibrated pipette or syringe for transfers. Avoid creating aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][17] Recommended storage is at 2-8°C.

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow the material to enter drains.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[17]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a stereochemically defined tool for innovation in drug discovery. Its synthesis from the chiral pool, predictable chemical behavior, and structural relationship to the privileged pyrrolidinone scaffold make it a valuable asset for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the development of next-generation therapeutics, particularly for challenging CNS disorders.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14143191, (5S)-5-(aminomethyl)pyrrolidin-2-one. Available from: [Link]

-

Patil, P. et al. (2012). An asymmetric synthesis of Levetiracetam. International Journal of ChemTech Research, 4(3), 947-952. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14143189, 5-(Aminomethyl)pyrrolidin-2-one. Available from: [Link]

-

MySkinRecipes. This compound Hydrochloride. Available from: [Link]

-

ChemAnalyst. (2024). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Available from: [Link]

-

Li, J. et al. (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences, 257, 02047. Available from: [Link]

-

Pathy, K. S. (2013). Industrial process for preparation of Levetiracetam. myExperiment. Available from: [Link]

-

New Drug Approvals. (2013). DRUG SPOTLIGHT…LEVETIRACETAM. Available from: [Link]

-

Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Suganuma, S. et al. (2015). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications, 64, 5-8. Available from: [Link]

-

Akther, T. et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3386. Available from: [Link]

-

Royal Society of Chemistry. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Supplementary Information. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 596109, (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. Available from: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Available from: [Link]

-

Nájera, C. et al. (2000). (S)-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral b-Amidosulfone for a Short Asymmetric Synthesis of Indolizidines. Molecules, 5(8), 957-966. Available from: [Link]

-

Prasad, J. et al. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 7(6), 33-39. Available from: [Link]

-

Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

-

ResearchGate. (2018). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid... Available from: [Link]

-

National Center for Biotechnology Information. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. PMC. Available from: [Link]

-

Shisha, A. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6668. Available from: [Link]

-

Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]

-

Scott, P.J.H. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3299. Available from: [Link]

Sources

- 1. This compound Hydrochloride [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-5-AMINOMETHYL-PYRROLIDIN-2-ONE | 145414-31-9 [amp.chemicalbook.com]

- 7. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. shokubai.org [shokubai.org]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 13. chemconnections.org [chemconnections.org]

- 14. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Data of (S)-5-(Aminomethyl)pyrrolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of (S)-5-(Aminomethyl)pyrrolidin-2-one, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a comprehensive and predictive analysis. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar pyrrolidinone derivatives.

Introduction: The Significance of this compound

This compound is a versatile chiral intermediate incorporating a lactam ring and a primary amine, functionalities that are prevalent in a wide array of biologically active molecules. The pyrrolidinone scaffold is a common motif in pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties. The stereochemistry at the C5 position is crucial for specific molecular interactions with biological targets, making the enantiomerically pure (S)-form a valuable starting material for asymmetric synthesis.

Accurate spectroscopic characterization is a cornerstone of modern chemical research and drug development, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aminomethyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl group and the electronegativity of the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N (amide) | 7.5 - 8.5 | br s | - |

| H-5 | 3.6 - 3.8 | m | - |

| H-3 (α to C=O) | 2.2 - 2.4 | m | - |

| H-4 | 1.8 - 2.1 | m | - |

| CH₂ (aminomethyl) | 2.8 - 3.1 | m | - |

| NH₂ (amine) | 1.5 - 2.5 | br s | - |

Disclaimer: These are predicted chemical shifts based on data from similar compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 175 - 180 |

| C-5 | 55 - 60 |

| C-3 (α to C=O) | 30 - 35 |

| C-4 | 25 - 30 |

| CH₂ (aminomethyl) | 40 - 45 |

Disclaimer: These are predicted chemical shifts based on data from analogous structures and may vary with different solvents and instrument parameters.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (NH and NH₂).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H bonds of the amide and amine, and the C=O bond of the lactam.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (amide) | Stretch | 3200 - 3400 | Medium |

| N-H (amine) | Stretch (symmetric & asymmetric) | 3300 - 3500 | Medium (two bands) |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (lactam) | Stretch | 1670 - 1700 | Strong |

| N-H (amine) | Bend (scissoring) | 1590 - 1650 | Medium-Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Disclaimer: The exact positions of these peaks can be influenced by hydrogen bonding and the physical state of the sample (e.g., neat liquid, solid, or solution).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method for both liquids and solids.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₅H₁₀N₂O), the exact mass is 114.0793 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 114. As the molecule contains two nitrogen atoms (an even number), the molecular ion will have an even mass, which is an exception to the nitrogen rule for odd numbers of nitrogen atoms.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the loss of the aminomethyl group or cleavage of the pyrrolidinone ring.

-

Loss of the aminomethyl radical (•CH₂NH₂): This would result in a fragment at m/z = 84.

-

Cleavage adjacent to the lactam carbonyl: Loss of CO could lead to a fragment at m/z = 86.

-

A GC-MS spectrum for this compound is available in the SpectraBase database, which can provide experimental fragmentation data.[1]

Figure 3: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

-

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.

-

-

Data Acquisition:

-

GC-MS (EI): The sample is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons, causing fragmentation.

-

LC-MS (ESI): The sample is separated by liquid chromatography and then introduced into the mass spectrometer through an electrospray source, which generates protonated molecules [M+H]⁺ (m/z = 115).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. While experimental spectra for this specific compound are not widely available in the public domain, the predictive data and detailed protocols presented here, based on analogous structures and fundamental principles, offer a robust framework for researchers. The provided methodologies for NMR, IR, and MS analysis are designed to be self-validating, ensuring accurate and reliable characterization of this important chiral building block. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

-

(5S)-5-(aminomethyl)pyrrolidin-2-one. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. International Journal of Pure and Applied Mathematics. (2018). Retrieved from [Link]

-

Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. (2021). Retrieved from [Link]

-

5-Methyl-2-pyrrolidinone. NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. (2021). Retrieved from [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. (2011). Retrieved from [Link]

-

IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. (n.d.). Retrieved from [Link]

Sources

(S)-5-(Aminomethyl)pyrrolidin-2-one IUPAC name and synonyms

An In-Depth Technical Guide to (S)-5-(Aminomethyl)pyrrolidin-2-one: A Key Chiral Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: The Significance of the Pyrrolidone Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] Its saturated, non-planar nature provides access to chemical diversity crucial for developing stereoselective interactions with biological targets.[1] Within this class, this compound stands out as a versatile intermediate, particularly in the synthesis of central nervous system (CNS) agents. Its stereochemistry and functional groups—a primary amine and a lactam—provide two reactive handles for facile chemical modification, making it a valuable starting point for complex molecular architectures. This guide will elucidate the core characteristics and applications that make this compound a subject of significant interest.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective use in research and synthesis.

Nomenclature and Identification

-

IUPAC Name : The systematically correct name for this compound is (5S)-5-(aminomethyl)pyrrolidin-2-one .[2] This nomenclature precisely defines the stereochemistry at the 5-position as 'S' (Sinister), the location of the aminomethyl substituent, and the core pyrrolidin-2-one structure.

-

Synonyms : In literature and commercial listings, the compound is known by several names, including:

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 145414-31-9 | [2][3][5] |

| Molecular Formula | C₅H₁₀N₂O | [2][3] |

| Molecular Weight | 114.15 g/mol | [2][3][6] |

| Boiling Point (Predicted) | 313.9 ± 15.0 °C | [3][4] |

| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 16.06 ± 0.40 | [3][4] |

| Canonical SMILES | C1CC(=O)N[C@@H]1CN | [2] |

| InChIKey | GFOAHABINHRDKL-BYPYZUCNSA-N | [2] |

Synthesis and Characterization: A Practical Approach

The synthesis of enantiomerically pure this compound is critical for its use in stereoselective drug development. A common and effective laboratory-scale method involves the reduction of an azide precursor.

Experimental Protocol: Synthesis via Azide Reduction

This protocol details the catalytic hydrogenation of (S)-5-(azidomethyl)pyrrolidin-2-one.

Step 1: Precursor Preparation

-

The synthesis begins with the precursor, (S)-5-(azidomethyl)pyrrolidin-2-one. This intermediate is typically prepared from L-glutamic acid, a readily available chiral starting material, through multi-step synthesis not detailed here.

Step 2: Catalytic Hydrogenation

-

Dissolve (S)-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent, such as ethanol (EtOH).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. A typical loading is 15-20% by weight relative to the azide substrate.

-

Secure the reaction vessel to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas (H₂) to create an inert atmosphere.

-

Stir the resulting mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is fully consumed (typically 4-6 hours).[7]

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product.

-

Purify the resulting residue, typically a yellow oil, via column chromatography or another suitable method to obtain the final this compound.[7]

Causality and Experimental Rationale

-

Choice of Catalyst (Pd/C) : Palladium on carbon is a highly efficient and standard catalyst for the reduction of azides to primary amines. The solid support (carbon) provides a high surface area for the reaction, while palladium is the active metal that facilitates the addition of hydrogen across the N-N triple bond of the azide group, leading to the expulsion of nitrogen gas and formation of the amine.

-

Hydrogen Source : Hydrogen gas is the reducing agent. The reaction is a classic catalytic hydrogenation, a clean and high-yielding method that avoids the use of metal hydride reagents, which can be more difficult to handle and can lead to problematic side reactions. The only byproduct is nitrogen gas, simplifying purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound is primarily as a chiral intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).

Role as a Chiral Building Block

The compound's defined 'S' stereochemistry is its most valuable feature. In drug development, enantiomeric purity is often critical, as different enantiomers of a drug can have vastly different pharmacological activities, metabolic profiles, and toxicities. Using an enantiopure starting material like this compound ensures that the desired stereochemistry is carried through the synthetic sequence, avoiding costly and complex chiral separation steps later on.

Intermediate for Nootropic and Neuroprotective Agents